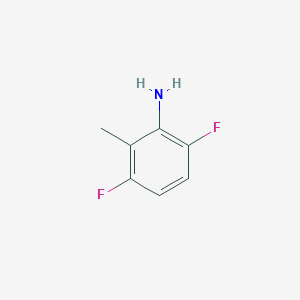

3,6-Difluoro-2-methylaniline

Description

Properties

IUPAC Name |

3,6-difluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDITWCBKTOPBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Difluoro-2-methylaniline (CAS 1515352-04-1) for Researchers and Drug Development Professionals

A Note on Data Availability: As of the latest literature review, specific experimental data for 3,6-Difluoro-2-methylaniline (CAS 1515352-04-1) is not widely available in public databases. This technical guide has been compiled by leveraging established knowledge of closely related isomers and foundational principles of medicinal chemistry to provide a predictive and insightful overview for research and development purposes.

Introduction: The Strategic Value of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] Fluorinated anilines, in particular, serve as critical building blocks, or intermediates, for a wide array of pharmacologically active compounds.[1][2] The specific regioisomer, this compound, presents a unique substitution pattern that is anticipated to confer distinct electronic and steric properties, making it a potentially valuable scaffold for novel therapeutics. This guide will explore the predicted physicochemical properties, potential synthetic pathways, and prospective applications of this compound, drawing parallels from well-documented isomers.

Predicted Physicochemical Properties

While experimental data for this compound is scarce, we can extrapolate its likely properties based on the known characteristics of its isomers, such as 3-Fluoro-2-methylaniline and 4,5-Difluoro-2-methylaniline.[1][2][4]

| Property | Predicted Value | Rationale and Comparative Analysis |

| Molecular Formula | C₇H₇F₂N | Based on the chemical structure. |

| Molecular Weight | 143.13 g/mol | Calculated from the molecular formula. This is consistent with other difluoro-methylaniline isomers.[5] |

| Appearance | Colorless to light yellow or brown liquid/low melting solid | Isomers such as 3-Fluoro-2-methylaniline are light yellow liquids, while 4,5-Difluoro-2-methylaniline is a light brown crystalline powder.[1][2] The physical state at room temperature will depend on the melting point. |

| Melting Point | 10-60 °C | 3-Fluoro-2-methylaniline has a melting point of 7 °C, while 4,5-Difluoro-2-methylaniline melts at 56-58 °C.[1][2] The melting point of the 3,6-difluoro isomer is expected to fall within a similar range, influenced by its specific crystal packing. |

| Boiling Point | ~210-220 °C at 760 mmHg | 4,5-Difluoro-2-methylaniline has a boiling point of 216.2 °C at 760 mmHg.[2] The boiling point of this compound is predicted to be in a similar range. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, DMSO, DMF) | Anilines generally exhibit limited water solubility, which is further influenced by fluorine substitution. High solubility in common organic solvents is anticipated. |

| pKa | ~2-3 | The presence of two electron-withdrawing fluorine atoms on the aniline ring is expected to significantly decrease the basicity of the amino group compared to aniline (pKa ≈ 4.6). |

Spectroscopic Characterization: A Predictive Outlook

While specific spectra for this compound are not available, a predictive analysis based on known spectral data of related compounds can guide its identification.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The coupling patterns of the aromatic protons will be influenced by the fluorine substituents.

-

¹³C NMR: The carbon NMR will provide information on the number and chemical environment of the carbon atoms. The carbons attached to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: This will be a critical technique for confirming the presence and positions of the fluorine atoms.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Potential Synthetic Pathways

The synthesis of this compound would likely involve a multi-step process, leveraging established methodologies for the synthesis of fluorinated aromatic compounds. A plausible retrosynthetic analysis suggests that a key intermediate could be a suitably substituted nitrobenzene.

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of this compound.

Exemplary Synthetic Protocol (Hypothetical):

A potential synthetic route could start from a commercially available difluoronitrobenzene, followed by the introduction of the methyl group and subsequent reduction of the nitro group. Alternatively, a route could involve the diazotization of a related aniline followed by a Sandmeyer-type reaction to introduce one of the functional groups.[6] The specific choice of reagents and reaction conditions would require experimental optimization. For instance, the introduction of a methyl group onto a sterically hindered and electronically deactivated ring would necessitate careful selection of the methylation agent and catalyst.[7]

Applications in Drug Discovery and Development

Fluorinated anilines are pivotal intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors, antivirals, and central nervous system agents.[1][2][3] The unique substitution pattern of this compound could offer novel intellectual property and improved pharmacological profiles.

Potential Therapeutic Areas:

-

Oncology: As a building block for kinase inhibitors that target specific signaling pathways in cancer cells.

-

Infectious Diseases: Incorporation into antiviral or antibacterial agents to enhance potency and metabolic stability.

-

Neurology: As a precursor for compounds targeting receptors or enzymes in the central nervous system.

Illustrative Role in a Drug Discovery Cascade:

Caption: The potential role of this compound in a typical drug discovery workflow.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the same precautions as other anilines and fluorinated aromatic compounds.[5][8][9][10][11][12]

-

Hazard Statements (Predicted): Harmful if swallowed, in contact with skin, or if inhaled.[5][8] Causes skin and serious eye irritation.[5][8] May cause respiratory irritation.[8]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Avoid inhalation of vapors and contact with skin and eyes.[10][12]

-

Wash hands thoroughly after handling.[12]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][13]

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. While direct experimental data is currently limited, this guide provides a comprehensive, predictive overview of its properties, potential synthesis, and applications based on established chemical principles and data from closely related isomers. As research in this area progresses, it is anticipated that this compound will emerge as a valuable tool for the development of next-generation therapeutics.

References

- Vertex AI Search. (n.d.). Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. Retrieved February 3, 2026.

- Vertex AI Search. (n.d.).

-

GSRS. (n.d.). 3-FLUORO-2-METHYLANILINE. Retrieved February 3, 2026, from [Link]

- Pan, C., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines.

-

MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-2-methylaniline. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

- Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.

-

PubChem. (n.d.). 2,6-Difluoro-3-methylaniline. Retrieved February 3, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 3, 2026, from [Link]

- Thermo Fisher Scientific. (2025).

- NJ Department of Health. (n.d.). METHYLANILINE - HAZARD SUMMARY. Retrieved February 3, 2026.

-

PubChem. (n.d.). 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluoro-5-methoxy-3-methylaniline. Retrieved February 3, 2026, from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. innospk.com [innospk.com]

- 3. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2,6-Difluoro-3-methylaniline | C7H7F2N | CID 15017536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 7. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 8. 3-Fluoro-2-methylaniline | C7H8FN | CID 285553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. nj.gov [nj.gov]

- 13. 443-86-7|3-Fluoro-2-methylaniline|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 3,6-Difluoro-2-methylaniline: A Key Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Aromatic Amines

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart profound effects on the biological and material properties of parent compounds.[1][2] 3,6-Difluoro-2-methylaniline, a member of the fluorinated aniline family, represents a valuable, albeit less common, building block for the synthesis of complex chemical entities. This guide provides a comprehensive overview of its molecular characteristics, a representative synthetic approach, potential applications, and essential safety protocols, designed for the discerning researcher and development professional. While specific experimental data for the 3,6-difluoro isomer is limited, this guide synthesizes established principles and data from closely related analogues to provide a robust technical profile.

Core Molecular and Physical Properties

This compound is an aromatic amine where the benzene ring is substituted with two fluorine atoms, a methyl group, and an amino group. This specific arrangement of substituents dictates its reactivity and potential applications in chemical synthesis.

Molecular Formula: C₇H₇F₂N

Molecular Weight: 143.14 g/mol [3]

The molecular structure of this compound is characterized by the ortho- and meta-positioning of the fluorine atoms relative to the amino group, and a methyl group adjacent to the amino functionality. This substitution pattern influences the electronic environment of the aromatic ring and the basicity of the amino group.

| Property | Value | Source |

| CAS Number | 1515352-04-1 | [4] |

| Molecular Formula | C₇H₇F₂N | Calculated |

| Molecular Weight | 143.14 g/mol | [3] |

| Physical State | Predicted to be a liquid or low-melting solid at room temperature | Inferred from isomers[5][6] |

| Boiling Point | Predicted to be in the range of 200-220 °C at atmospheric pressure | Inferred from isomers[7][8] |

| Density | Predicted to be approximately 1.2-1.3 g/cm³ | Inferred from isomers[7] |

| Solubility | Expected to be soluble in common organic solvents | General chemical knowledge |

Synthesis of this compound: A Representative Protocol

General Synthetic Workflow: Reduction of a Nitroaromatic Precursor

Caption: General synthesis pathway for this compound via reduction of the corresponding nitro compound.

Experimental Protocol: Reduction with Iron in Acidic Medium

This protocol is a generalized procedure based on well-established methods for the reduction of nitroarenes to anilines.[10]

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add finely divided iron powder and a solution of hydrochloric acid in water.

-

Addition of Starting Material: Heat the mixture to reflux with vigorous stirring. Add the starting material, 1,4-difluoro-2-methyl-3-nitrobenzene, dropwise from the dropping funnel over a period of 1-2 hours, maintaining a steady reflux.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and neutralize the excess acid by the careful addition of a base, such as sodium carbonate, until the solution is alkaline.

-

Extraction: Extract the product into an organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Drug Development and Materials Science

The incorporation of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity to target proteins.[1][11] Consequently, fluorinated anilines are valuable intermediates in the synthesis of pharmaceuticals.

-

Pharmaceutical Intermediates: Difluoro-methylaniline derivatives are key building blocks in the synthesis of a wide range of therapeutic agents, including kinase inhibitors for oncology, central nervous system agents, and anti-inflammatory drugs.[7] The specific substitution pattern of this compound can be leveraged to fine-tune the electronic and steric properties of a drug candidate to optimize its efficacy and safety profile.

-

Agrochemicals: Similar to their role in pharmaceuticals, fluorinated anilines are used in the development of modern agrochemicals, such as herbicides and fungicides.[7][12] The presence of fluorine can enhance the potency and environmental persistence of these compounds.

-

Materials Science: The unique properties imparted by fluorine also make these compounds of interest in materials science for the synthesis of specialty polymers and coatings with enhanced thermal stability and chemical resistance.[12]

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions should be based on the known hazards of similar fluorinated anilines.[3][13][14]

Hazard Statements (Inferred from Analogues):

-

Harmful if swallowed, in contact with skin, or if inhaled.[3][14]

-

May cause respiratory irritation.[14]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Avoid breathing vapors or mist.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from incompatible materials such as strong oxidizing agents and acids.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]

References

-

3,6-Difluoro-2-methoxyaniline - MySkinRecipes. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

- Process for synthesizing 2,3-difluoroaniline - Google P

-

2,6-Difluoro-3-methylaniline | C7H7F2N | CID 15017536 - PubChem. [Link]

- Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google P

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. [Link]

-

Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. [Link]

- Preparation method of 2-chloro-6-methylaniline - Google P

-

Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. [Link]

-

(PDF) Review: Fluorine in Medicinal Chemistry - ResearchGate. [Link]

-

3-Fluoro-2-methylaniline | C7H8FN | CID 285553 - PubChem. [Link]

-

Preparation of 3-chloro-2-methylaniline - PrepChem.com. [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. [Link]

-

MSDS of 2-Fluoro-N-methylaniline - Capot Chemical. [Link]

- A kind of method for one-step synthesis of diflunisal and derivatives thereof - Google P

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,6-Difluoro-3-methylaniline | C7H7F2N | CID 15017536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 114153-09-2|3,4-Difluoro-2-methylaniline|BLD Pharm [bldpharm.com]

- 5. innospk.com [innospk.com]

- 6. 3-Fluoro-2-methylaniline | 443-86-7 [chemicalbook.com]

- 7. 3,6-Difluoro-2-methoxyaniline [myskinrecipes.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. fishersci.com [fishersci.com]

- 14. 3-Fluoro-2-methylaniline | C7H8FN | CID 285553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. capotchem.com [capotchem.com]

Strategic Sourcing & Quality Validation of 3,6-Difluoro-2-methylaniline (CAS 1515352-04-1)

[1][2][3]

Executive Summary: The Precision of Fluorination

In the landscape of modern medicinal chemistry, This compound (CAS 1515352-04-1) represents a high-value, structurally distinct building block.[1] Unlike its mono-fluorinated analogs (e.g., 3-fluoro-2-methylaniline), this specific substitution pattern offers unique electronic and steric properties critical for optimizing metabolic stability and binding affinity in kinase inhibitors and CNS-active agents.[1]

However, this compound is not a commodity chemical .[1] It is frequently classified as a "Make-to-Order" or "Tier 3" specialty intermediate.[1] Sourcing it requires a shift from simple catalog purchasing to a technical procurement strategy that anticipates synthesis challenges, specifically regio-isomeric contamination.[1]

This guide provides a self-validating framework for sourcing, verifying, and utilizing high-purity this compound, ensuring your data integrity remains uncompromised.

Technical Profile & Critical Specifications

Before engaging suppliers, the end-user must define "high purity" in the context of this specific molecule.[1] Standard >98% purity by HPLC is insufficient if the remaining 2% is a close-eluting regioisomer with different biological activity.[1]

Chemical Identity

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 2-Amino-3,6-difluorotoluene; 3,6-Difluoro-o-toluidine |

| CAS Number | 1515352-04-1 |

| Molecular Formula | C₇H₇F₂N |

| Molecular Weight | 143.13 g/mol |

| Key Structural Feature | The methyl group at C2 is flanked by the amine (C1) and a fluorine (C3), creating significant steric crowding.[1][2][3] The second fluorine at C6 provides electronic modulation of the amine.[1] |

The "Silent" Impurity Risk

The primary synthesis route typically involves the nitration of 2,5-difluorotoluene (1,4-difluoro-2-methylbenzene).[1] This electrophilic aromatic substitution is governed by the directing effects of the methyl group (ortho/para) and the fluorine atoms (ortho/para).[1]

-

Target Pathway: Nitration at position 6 (ortho to methyl, ortho to fluorine)

Reduction -

Impurity Pathway: Nitration at position 5 (para to methyl, ortho to fluorine)

Reduction

These two isomers have identical molecular weights and very similar polarities, making them difficult to separate by standard flash chromatography.

Supply Chain Landscape: Tiered Sourcing Strategy

Due to the rarity of CAS 1515352-04-1, suppliers fall into three distinct categories. Understanding this hierarchy is crucial for managing lead times and risk.[1]

Supplier Tier Classification

| Tier | Supplier Type | Characteristics | Recommended For |

| Tier 1 | Global Catalog Aggregators (e.g., Sigma, Fisher) | Rarely stock this specific isomer.[1] Often act as resellers with long lead times.[1] | Routine lab consumables, not rare intermediates. |

| Tier 2 | Specialty Fluorine Houses (e.g., Fluorochem, Apollo Scientific, Combi-Blocks) | May have small stock (1g-5g).[1] High reliability in QC. | Initial screening (mg scale). |

| Tier 3 | Custom Synthesis / CROs (e.g., BLD Pharm, Enamine, Chem-Impex) | "Virtual stock" or rapid synthesis capability.[1] Best for bulk (>100g) or consistent batch supply. | Scale-up and GLP-tox studies. |

Decision Logic for Procurement

Do not rely on "In Stock" labels alone.[1] Use this logic flow to determine the validity of a supplier's offer.

Figure 1: Strategic decision tree for sourcing rare fluorinated intermediates. Note the mandatory NMR checkpoint for custom synthesis orders.

Quality Assurance: The Self-Validating Protocol

When receiving a batch of this compound, you must validate its identity and purity independent of the Certificate of Analysis (CoA). The following protocol is designed to detect the specific regio-isomers common to this synthesis.

A. 19F-NMR Spectroscopy (The Gold Standard)

Proton NMR can be ambiguous due to overlapping aromatic signals.[1] Fluorine NMR is far more sensitive to the positional changes of the fluorine atoms relative to the amine and methyl groups.[1]

-

Protocol: Dissolve 10 mg in DMSO-d6. Run uncoupled 19F-NMR (min 376 MHz).

-

Expected Signals: Two distinct signals (integrating 1:1).

-

F3: Shifted upfield due to shielding by the adjacent amino group and methyl group.[1]

-

F6: Distinct chemical shift due to ortho-position to the amine but meta to the methyl.

-

-

Red Flag: Any small satellite peaks (<5% intensity) near the main signals indicate isomeric contamination (likely the 2,5-difluoro-4-methyl isomer).[1]

B. GC-MS Analysis

Gas Chromatography is superior to LC for this compound due to its volatility and lack of strong chromophores.[1]

-

Column: Rtx-5 Amine or equivalent (base-deactivated column is critical to prevent tailing of the amine).[1]

-

Method:

-

Injector: 250°C.

-

Oven: 60°C hold 2 min -> 15°C/min to 250°C.

-

Detector: FID or MS.[1]

-

-

Acceptance Criteria: Single peak >98% area.

-

Note: If multiple peaks appear with the same m/z (143), you have confirmed isomer contamination.

Synthesis Pathway & Impurity Origin[1]

Understanding how the supplier makes the compound allows you to predict what is wrong with it.[1] The diagram below illustrates the divergent synthesis pathway that creates the critical impurity.

Figure 2: Divergent synthesis pathway. The nitration step determines the purity profile.[1] Separation must occur at the nitro-intermediate stage for highest efficiency.

Safety & Handling (SDS Highlights)

While standard aniline safety applies, the fluorination adds specific hazards regarding lipophilicity and skin absorption.[1]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled (H302+H312+H332).[4]

-

Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[1][4]

-

Storage: Store under inert gas (Nitrogen/Argon). Anilines oxidize (darken) over time; however, the electron-withdrawing fluorine atoms provide some stability against oxidation compared to non-fluorinated toluidines.[1]

-

Spill Response: Do not use water.[1] Absorb with sand or vermiculite.[1]

References

Sources

- 1. 443-86-7|3-Fluoro-2-methylaniline|BLD Pharm [bldpharm.com]

- 2. 119916-16-4|2,4-Difluoro-3,6-dimethylaniline|BLD Pharm [bldpharm.com]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. 2,6-Difluoro-3-methylaniline | C7H7F2N | CID 15017536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Fluoro-2-methylaniline | C7H8FN | CID 285553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 886503-79-3|2,3-Difluoro-4-methylaniline|BLD Pharm [bldpharm.com]

Methodological & Application

Protocols for Buchwald-Hartwig amination of 3,6-Difluoro-2-methylaniline

Application Note: Optimized Protocols for Buchwald-Hartwig Amination of 3,6-Difluoro-2-methylaniline

Executive Summary

Coupling this compound presents a dual challenge in palladium-catalyzed cross-coupling: steric hindrance and electronic deactivation . The amine functionality is flanked by a methyl group at the C2 position and a fluorine atom at the C6 position. This ortho,ortho-disubstitution pattern creates significant steric bulk that impedes coordination to the palladium center. Furthermore, the electron-withdrawing nature of the fluorine atoms reduces the nucleophilicity of the nitrogen lone pair.

This guide outlines two optimized protocols designed to overcome these barriers using Third- and Fourth-Generation (G3/G4) Buchwald Precatalysts. The primary recommendation utilizes the BrettPhos ligand system, renowned for its efficacy with primary amines, while a secondary protocol employs RuPhos for cases requiring alternative selectivity or milder bases.

Chemical Context & Mechanistic Challenges

Substrate Analysis

-

Substrate: this compound

-

Electronic Profile: The C3 and C6 fluorine atoms exert a strong inductive effect (

), pulling electron density away from the aromatic ring and the nitrogen atom. This lowers the HOMO energy of the amine, making it a poor nucleophile for the Pd(II) intermediate. -

Steric Profile: The C2-Methyl and C6-Fluorine groups create a "picket fence" around the nitrogen. This steric crowding destabilizes the Pd-Amine complex, often leading to catalyst decomposition or reductive dehalogenation of the aryl halide partner before coupling can occur.

The Mechanistic Bottleneck

In the catalytic cycle, the rate-determining step for this specific substrate is typically Amine Binding (ligand exchange) or Deprotonation . Standard phosphines (e.g., PPh3, BINAP) fail because they cannot stabilize the Pd center long enough for the bulky, electron-poor amine to bind.

Figure 1: Catalytic Cycle Highlighting the Bottleneck

Caption: The critical failure point for this compound is the amine binding step due to steric clash (2-Me/6-F) and low nucleophilicity.

Protocol 1: The Gold Standard (BrettPhos System)

Rationale: BrettPhos is a bulky, electron-rich biaryl phosphine designed specifically to promote the monoarylation of primary amines. Its large size facilitates the reductive elimination step, while its electron-rich nature stabilizes the Pd(II) oxidative addition complex, preventing catalyst death during the slow amine binding step.

Applicability: Best for coupling with Aryl Bromides, Chlorides, and Triflates.

Materials:

-

Amine: this compound (1.0 equiv)

-

Electrophile: Aryl Halide (1.1 equiv)

-

Catalyst: BrettPhos Pd G4 (2–5 mol%)

-

Note: If G4 is unavailable, use Pd(OAc)2 (2-5 mol%) + BrettPhos Ligand (4-10 mol%).

-

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)

-

Concentration: 0.2 M – 0.5 M

Step-by-Step Procedure:

-

Preparation (Glovebox or Schlenk Line):

-

Charge an oven-dried reaction vial equipped with a magnetic stir bar with BrettPhos Pd G4 (0.02 equiv) and NaOtBu (1.4 equiv).

-

Critical Step: If the aryl halide is a solid, add it now (1.1 equiv). If liquid, add in step 3.

-

-

Inerting:

-

Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (3 cycles).

-

-

Addition of Liquids:

-

Add anhydrous 1,4-Dioxane via syringe.

-

Add This compound (1.0 equiv) via syringe.

-

(If aryl halide is liquid, add it now).

-

-

Reaction:

-

Place the vial in a pre-heated aluminum block at 100 °C .

-

Stir vigorously (800+ RPM) for 2–12 hours.

-

Monitoring: Check by LC-MS or HPLC after 1 hour. The conversion of the electron-poor aniline may be slower than typical substrates.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc and filter through a pad of Celite to remove palladium black and salts.

-

Concentrate in vacuo and purify via flash chromatography.

-

Protocol 2: Alternative for Base-Sensitive Substrates (RuPhos/LHMDS)

Rationale: If the electrophile contains base-sensitive groups (e.g., esters, nitriles) that degrade with NaOtBu, or if Protocol 1 yields low conversion, RuPhos combined with LHMDS is the preferred alternative. RuPhos is exceptionally good at preventing bis-arylation and handling steric bulk.

Materials:

-

Catalyst: RuPhos Pd G4 (2–5 mol%)

-

Base: LHMDS (Lithium bis(trimethylsilyl)amide) (2.0 equiv, 1M in THF)

-

Solvent: THF (anhydrous)

Step-by-Step Procedure:

-

Setup:

-

Charge vial with RuPhos Pd G4 (0.02 equiv) and solid aryl halide (if applicable).

-

Evacuate and backfill with Argon.

-

-

Addition:

-

Add This compound (1.0 equiv) and anhydrous THF .

-

Add LHMDS solution (2.0 equiv) dropwise via syringe.

-

Note: LHMDS is a soluble base, which can improve kinetics for sterically hindered amines by avoiding the phase-transfer limitations of solid NaOtBu.

-

-

Reaction:

-

Heat to 65–80 °C . (THF boils at 66°C; use a pressure vial or reflux condenser).

-

Monitor closely.[1] LHMDS reactions are often faster but can lead to silyl-transfer side products if overheated for prolonged periods.

-

Comparative Data & Ligand Selection

The following table summarizes expected performance based on steric/electronic principles established in literature [1, 2].

| Parameter | BrettPhos (Protocol 1) | RuPhos (Protocol 2) | BINAP/DPPF (Legacy) |

| Primary Amine Selectivity | Excellent (Mono-selective) | Good | Poor (Risk of bis-arylation) |

| Steric Tolerance | High (Designed for this) | Very High | Low |

| Electronic Tolerance | High (Stabilizes Pd) | Moderate | Low |

| Base Compatibility | Strong (NaOtBu) | Strong/Weak (LHMDS/Carbonates) | Varied |

| Rec. Temp | 80–110 °C | 60–80 °C | 100+ °C |

Optimization & Troubleshooting Workflow

Use this decision tree to optimize conditions if the standard protocols fail.

Figure 2: Optimization Decision Tree

Caption: Systematic troubleshooting for hindered aniline coupling.

References

-

Maiti, D., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society.

-

Surry, D. S., & Buchwald, S. L. (2011).[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

-

Bruno, N. C., et al. (2013). "Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands." Organic Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Electrophilic Substitution of 2,5-Difluoroaniline (3,6-Motif)

[1]

Current Status: Operational Subject: Regiocontrol in Halogenation and Nitration Workflows Audience: Medicinal Chemists, Process Development Scientists[1]

System Diagnostics: The Electronic Battlefield

Before troubleshooting, it is critical to understand why this substrate behaves erratically.[1] You are working with a "Push-Pull" system where steric and electronic effects are in direct conflict.[1]

The Substrate: 2,5-Difluoroaniline (IUPAC)

The Conflict Map:

-

Position C4 (Para to NH₂): This is the electronic "sweet spot."[1] It is Para to the strong activator (-NH₂) and Ortho to the F-5 fluorine.[1] Both groups cooperatively direct to this position.[1]

-

Position C6 (Ortho to NH₂): This position is electronically active (Ortho to -NH₂) but sterically congested.[1][2] It is flanked by the amine and the F-5 fluorine.

-

Position C3 (Meta to NH₂): Electronically dead zone.[1] Disfavored by the amine.[1]

The Core Issue: While C4 is the thermodynamic favorite, over-substitution (poly-halogenation) and oxidation (during nitration) are the primary failure modes. Furthermore, accessing the C6 position (ortho-substitution) requires specific blocking strategies because C4 dominates so heavily.[1]

Troubleshooting Guide: Interactive Q&A

Module A: Halogenation (Bromination/Iodination)[3]

Q1: I am consistently getting the 4,6-dibromo product. How do I stop at mono-substitution at C4? Diagnosis: The first bromine activates the ring less than the amine, but the amine is so powerful that the second reaction barrier is low, especially if local concentration of Br₂ is high. Solution:

-

Stoichiometry Control: Reduce brominating agent to 0.95 equivalents . Never use excess.

-

Solvent Switch: Switch from polar protic solvents (like acetic acid) to Dichloromethane (DCM) or Acetonitrile .[1] Non-polar solvents reduce the stabilization of the transition state, making the reaction more selective.

-

Temperature: Lower the reaction temperature to 0°C to -10°C . The activation energy difference between C4 and C6 substitution becomes more pronounced at lower temperatures.[1]

Q2: I need to install a substituent at C6 (Ortho), but C4 (Para) keeps reacting. How do I force C6 regioselectivity? Diagnosis: You are fighting thermodynamics. C4 is electronically and sterically favored.[1][2] Solution: You must use a Blocking Strategy .[1]

-

Step 1: Protect the amine (e.g., Acetyl group) to increase steric bulk, though this still favors para.[1]

-

Step 2 (The Trick): If C4 is open, you cannot easily hit C6 directly with high yield. The standard workaround is to block C4 with a reversible group (like a sulfonic acid or a t-butyl group, though t-butyl is hard to remove on anilines) or, more commonly, accept the C4 isomer, or use a starting material where C4 is already substituted.[1]

-

Alternative: If you must functionalize C6, consider Directed Ortho Metalation (DoM) .[1] Protect the amine with a Boc group (t-Boc).[1] Treat with t-BuLi. The Fluorine at C5 and the Boc-amine will direct lithiation to C4 or C6? Actually, F is a strong DoM director.[1] Lithiation often occurs ortho to Fluorine.[1] This allows functionalization at C3 or C4/C6.[1] Caution: This is complex.

Q3: Why is my yield low when using NBS (N-Bromosuccinimide)? Diagnosis: Radical side reactions or incomplete activation. Solution: Ensure you are using a polar solvent like DMF or Acetonitrile to stabilize the polarized NBS complex.[1] If using non-polar solvents, catalytic acetic acid is required to activate the NBS.[1]

Module B: Nitration

Q1: The reaction mixture turns into a black tar/sludge. Diagnosis: Oxidative Decomposition . Nitric acid is a strong oxidizer, and free anilines are easily oxidized to quinones and polymerized tars.[1] Solution:

-

Protection is Mandatory: Convert the aniline to 2,5-difluoroacetanilide using acetic anhydride before nitration.[1] The acetyl group protects the amine from oxidation and moderates its activating power, preventing runaway reactions.

-

Reagent Choice: Use KNO₃ in H₂SO₄ instead of fuming nitric acid. This provides a controlled release of the nitronium ion (NO₂⁺).[1]

Q2: I am seeing isomers. Which one is the major product? Diagnosis: Even with acetanilide, the directing effects compete.[1] Outcome: The major product is 4-nitro-2,5-difluoroacetanilide .[1] The acetamido group (Para-director) and the F-5 (Ortho-director) cooperate to target C4.[1] Verification: Check 1H NMR. The protons at C3 and C6 will appear as distinct multiplets (often triplets or doublets of doublets due to F-coupling).[1]

Visual Logic: Decision Pathways

The following diagram illustrates the critical decision points for functionalizing 2,5-difluoroaniline.

Caption: Workflow logic for regioselective functionalization. Blue nodes indicate safe/recommended intermediates; Green nodes are successful outcomes; Red nodes are failure modes.

Standard Operating Protocols (SOP)

Protocol A: Regioselective Monobromination (Targeting C4)

Objective: Synthesis of 4-bromo-2,5-difluoroaniline.[1]

-

Preparation: Dissolve 2,5-difluoroaniline (1.0 eq) in Acetonitrile (ACN) (10 mL/g). Cool the solution to 0°C in an ice bath.

-

Addition: Dissolve N-Bromosuccinimide (NBS) (0.95 eq) in ACN. Add this solution dropwise to the aniline solution over 30 minutes. Crucial: Slow addition prevents local high concentrations that lead to dibromination.[1]

-

Monitoring: Stir at 0°C for 2 hours. Monitor by TLC or HPLC.[1] Look for the disappearance of starting material.[1] Do not chase 100% conversion if it risks forming the dibromo impurity.[1]

-

Workup: Quench with saturated aqueous Sodium Thiosulfate (to remove trace bromine).[1] Extract with Ethyl Acetate.[1] Wash with brine, dry over MgSO₄, and concentrate.[1]

-

Purification: Recrystallize from Hexane/EtOAc if necessary, though high purity is often achieved directly.[1]

Protocol B: Safe Nitration (Targeting C4)

Objective: Synthesis of 4-nitro-2,5-difluoroaniline (via acetanilide).

-

Protection: Reflux 2,5-difluoroaniline with Acetic Anhydride (1.2 eq) in acetic acid for 2 hours. Pour into ice water to precipitate 2,5-difluoroacetanilide . Filter and dry.[1][3]

-

Nitration: Dissolve the dried acetanilide in concentrated H₂SO₄ at 0°C.

-

Reagent Addition: Slowly add Potassium Nitrate (KNO₃) (1.05 eq) portion-wise, maintaining internal temperature below 5°C .

-

Reaction: Allow to warm to room temperature (20-25°C) and stir for 1 hour.

-

Quench: Pour the mixture onto crushed ice. The yellow solid (4-nitro-2,5-difluoroacetanilide) will precipitate.[1]

-

Deprotection (Optional): Reflux the solid in 6M HCl/Ethanol to cleave the acetyl group, yielding the free amine 4-nitro-2,5-difluoroaniline .

Reference Data

| Parameter | 2,5-Difluoroaniline | 4-Bromo-2,5-difluoroaniline |

| CAS Number | 367-30-6 | 112279-60-4 |

| Molecular Weight | 129.11 | 208.01 |

| Directing Effect | C4 (Major), C6 (Minor) | C6 (Blocked), C3 (Open) |

| Key Impurity | N/A | 2,4-dibromo-3,6-difluoroaniline (Over-bromination) |

References

-

GuideChem. (2024).[1] 2,5-Difluoroaniline Properties and Safety Data. Retrieved from

-

National Institutes of Health (NIH). (2000).[1] Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives. PubMed.[1] Retrieved from

-

Google Patents. (1991).[1] Process for the production of 2,4-dihaloaniline (Bromination of fluoroanilines). US Patent 5053542A.[1] Retrieved from

-

PrepChem. (n.d.). Synthesis of 2-nitro-4,5-difluoroaniline (Nitration Protocol). Retrieved from

-

Sigma-Aldrich. (2024).[1] 2,5-Difluoroaniline Product Specification. Retrieved from

Technical Support Center: Purifying Crude Products from 3,6-Difluoro-2-methylaniline

Welcome to the technical support center for synthetic chemistry challenges. This guide provides in-depth troubleshooting advice and detailed protocols for a common purification challenge: the removal of unreacted 3,6-Difluoro-2-methylaniline from crude reaction mixtures. As a substituted aniline, this starting material can be persistent, often requiring more than a simple work-up. This document is designed for researchers, medicinal chemists, and process development professionals seeking robust and validated methods to ensure the purity of their target compounds.

Understanding the Challenge: Properties of this compound

Success in purification begins with understanding the physical and chemical properties of the impurity you aim to remove. This compound is an aniline derivative whose basicity and polarity are influenced by its substituents. The two electron-withdrawing fluorine atoms decrease the basicity of the amine compared to non-fluorinated anilines, a critical factor to consider when planning acid-base extractions.[1][2]

A summary of its key properties, compiled from various sources and computational predictions, is presented below.

| Property | Value / Observation | Significance for Purification |

| Molecular Formula | C₇H₇F₂N | - |

| Molecular Weight | 143.13 g/mol [3] | Influences diffusion rates in chromatography and volatility. |

| Appearance | Colorless to light yellow liquid[2][4] | Color may indicate the presence of oxidized impurities. |

| Boiling Point | Estimated ~200-215 °C (atm). Higher than similar mono-fluoro anilines (e.g., 3-Fluoro-2-methylaniline, 89-91°C @ 15 mmHg).[4][5] | Not easily removed by evaporation under standard conditions. Distillation is only feasible if the product has a significantly different boiling point. |

| Density | Estimated ~1.2-1.3 g/cm³ | Denser than many common organic solvents. |

| pKa (of conjugate acid) | Estimated ~2.5 - 3.5 | Lower than typical anilines (~4.6) due to the electron-withdrawing fluorine atoms. This means a stronger acidic solution (pH < 2) is required for efficient protonation. |

| Solubility | Soluble in common organic solvents (EtOAc, DCM, Ether, THF). Slightly soluble in water.[6] | High solubility in organic solvents makes simple solvent washes ineffective. |

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q1: My standard silica gel column isn't separating my product from the aniline. They are co-eluting. What should I do?

This is a classic problem when dealing with amine-containing compounds on silica gel, which is inherently acidic. The basic aniline can interact strongly with the silica, leading to significant peak tailing and poor separation.

Causality: The lone pair on the aniline's nitrogen atom forms hydrogen bonds with the silanol groups (Si-OH) on the silica surface. This interaction can be strong and non-uniform, causing the compound to "streak" down the column and co-elute with products of similar polarity.

Solutions:

-

Mobile Phase Modification: Add a small amount of a competitive base to your eluent system. Typically, adding 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) will neutralize the acidic sites on the silica gel.[7] This allows the aniline to elute more cleanly and predictably, often improving separation from your desired compound.

-

Use a Different Stationary Phase: If modifying the mobile phase fails, consider a different adsorbent.

-

Alumina (basic or neutral): Alumina is a good alternative to silica for separating basic compounds.

-

Fluorinated Phases: For separating fluorinated molecules, a column with a fluorinated stationary phase can offer alternative selectivity based on fluorous interactions, potentially resolving your compounds effectively.[8][9]

-

-

Pre-Adsorption: Before loading your column, pre-adsorb your crude mixture onto a small amount of silica. Dissolve the crude product in a minimal amount of a polar solvent (like DCM or EtOAc), add a few scoops of silica gel, and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This "dry loading" technique often results in sharper bands and better separation.

Q2: I need to remove the aniline, but my target molecule is sensitive to strong acids. How can I avoid an acid wash?

While acid-base extraction is highly effective, it's not suitable for compounds with acid-labile functional groups (e.g., certain esters, acetals, or silyl ethers).

Solutions:

-

Recrystallization: If your desired product is a solid, recrystallization is an excellent and often overlooked purification method.[10][11] The key is to find a solvent system where your product's solubility is high at an elevated temperature but low at room or cold temperatures, while the aniline remains soluble.

-

Screening Solvents: Test solvents like hexanes, ethyl acetate/hexanes, toluene, or isopropanol. The goal is to have the aniline stay in the mother liquor while your pure product crystallizes out.[12]

-

-

Scavenger Resins: This is a highly specific and mild method for removing reactive impurities.[13]

-

Mechanism: Scavenger resins are solid-supported reagents that covalently bind to specific functional groups. For anilines, an isocyanate-functionalized resin (which forms a urea linkage) or a sulfonic acid resin (which forms a salt) are ideal.[14]

-

Application: After your primary reaction is complete, simply add the appropriate scavenger resin to the reaction mixture and stir for a few hours or overnight. The unreacted aniline will be captured by the resin, which you can then remove by simple filtration.[15] This is particularly effective for removing small to moderate amounts of residual aniline.

-

Q3: I performed an acid wash, but my NMR still shows a significant amount of the aniline. Why did it fail?

A failed acid wash is usually due to one of two reasons: insufficient acid or poor partitioning.

Causality:

-

Insufficient Protonation: As noted in the properties table, this compound is less basic than aniline. If you use a weak acid or not enough strong acid, the equilibrium between the free base (organic soluble) and its protonated salt (water-soluble) will not sufficiently favor the salt form.

-

Emulsion Formation/Poor Extraction: If an emulsion forms or the mixing is not vigorous enough, the transfer of the aniline salt from the organic to the aqueous phase will be incomplete.

Solutions:

-

Check the pH: After adding the acid and shaking, use pH paper to test the aqueous layer. The pH should be 2 or lower to ensure complete protonation of the weakly basic aniline. If it's higher, add more acid. A 1M to 2M solution of HCl is standard.[7][16]

-

Multiple Extractions: Perform at least two or three extractions with fresh portions of the acidic solution. A single extraction, even with a large volume, is less effective than multiple extractions with smaller volumes.[17]

-

Break Emulsions: If an emulsion forms, it can often be broken by adding a small amount of brine (saturated aqueous NaCl solution).

Visual Guide: Purification Strategy Selection

This decision tree can help you select the most appropriate purification strategy based on your specific experimental conditions.

Sources

- 1. 3,6-Difluoro-2-methoxyaniline [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,6-Difluoro-3-methylaniline | C7H7F2N | CID 15017536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. 3-Fluoro-2-methylaniline 99 443-86-7 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. mt.com [mt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. How To [chem.rochester.edu]

- 13. researchgate.net [researchgate.net]

- 14. biotage.com [biotage.com]

- 15. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. community.wvu.edu [community.wvu.edu]

Storage stability and degradation of 3,6-Difluoro-2-methylaniline

Welcome to the technical support center for 3,6-Difluoro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the storage, stability, and degradation of this important chemical intermediate. My aim is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your research.

I. Core Concepts: Understanding the Stability of this compound

This compound is a substituted aniline, and its stability is influenced by the interplay of its structural features: the aromatic ring, the amino group, and the fluorine and methyl substituents. The electron-withdrawing nature of the fluorine atoms can impact the reactivity of the amino group and the aromatic ring, influencing its susceptibility to degradation.

This guide will delve into the practical implications of these structural features on the compound's stability under various laboratory conditions. We will explore potential degradation pathways, including oxidation, photodegradation, and hydrolysis, and provide actionable protocols to mitigate these risks.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of this compound has a slight discoloration (e.g., yellowish or brownish tint). Is it still usable?

A1: Minor discoloration upon opening is not uncommon for anilines and can be an early indicator of minor oxidation or polymerization. However, it does not automatically render the product unusable. The key is to assess its purity.

-

Causality: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities. The amino group is an electron-donating group that activates the aromatic ring, making it more susceptible to oxidation.

-

Recommended Action:

-

Purity Check: Before use, verify the purity of the compound using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1][2][3]

-

Functional Test: If the purity is acceptable for your application (e.g., >98%), you can likely proceed. For highly sensitive applications, it is advisable to perform a small-scale functional test to ensure the discoloration does not negatively impact your reaction.

-

Purification: If the purity is below your required specifications, consider purification by techniques such as distillation or column chromatography.

-

Q2: I have been storing this compound for several months, and I am concerned about its degradation. What are the primary degradation pathways I should be aware of?

A2: The primary degradation pathways for this compound under typical laboratory storage conditions are oxidation and photodegradation. Hydrolysis is generally less of a concern for anilines unless stored in the presence of strong acids or bases.

-

Oxidative Degradation: Exposure to air (oxygen) can lead to the formation of colored oxidation products. The reaction is often initiated by light or trace metal impurities. Potential oxidation products can include nitroso and nitro compounds, as well as polymeric materials.[4]

-

Photodegradation: Aromatic amines can be sensitive to light, particularly UV radiation.[5] This can lead to the formation of radical species and subsequent degradation products. While specific studies on this compound are limited, related fluorinated aromatic compounds have shown susceptibility to photodegradation.[6]

-

Hydrolytic Degradation: While generally stable to neutral water, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis, although this is less common for the aniline moiety itself compared to ester or amide functionalities. A study on a related chloro-methylaniline phosphate derivative showed hydrolysis under acidic conditions.[7][8]

Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?

A3: To maximize the shelf-life and maintain the purity of this compound, adhere to the following storage recommendations:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Lower temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with oxygen, thereby reducing the risk of oxidative degradation. |

| Light | Store in an amber or opaque container, protected from light. | Prevents photodegradation initiated by UV and visible light. |

| Container | Use a tightly sealed container made of an inert material (e.g., glass). | Prevents exposure to moisture and air, and avoids potential reactions with container materials. |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids chemical reactions that can lead to degradation or hazardous situations. |

Troubleshooting Specific Experimental Issues

Problem 1: Inconsistent reaction yields or the appearance of unexpected byproducts when using an older batch of this compound.

-

Potential Cause: Degradation of the starting material. The presence of impurities from oxidation or other degradation pathways can interfere with your reaction, leading to lower yields of the desired product and the formation of unforeseen side products.

-

Troubleshooting Steps:

-

Confirm Purity: Analyze the older batch of this compound using GC-MS or LC-MS/MS to determine its purity and identify any potential degradation products.[1][2][3]

-

Compare with a Fresh Batch: If possible, run a parallel reaction with a fresh, unopened batch of the reagent to confirm that the issue is with the older material.

-

Purify the Material: If the older batch is found to be impure, consider purifying it before use.

-

Review Storage Conditions: Ensure that your storage conditions align with the recommendations in FAQ Q3 to prevent future degradation.

-

Problem 2: My solution of this compound in an organic solvent changes color over time during my experiment.

-

Potential Cause: This is likely due to oxidation, which can be accelerated by factors such as exposure to air, light, or the presence of catalytic impurities in your solvent or reaction mixture.

-

Troubleshooting Steps:

-

Inert Atmosphere: Perform your reaction under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.

-

Solvent Purity: Use freshly distilled or high-purity, degassed solvents. Trace metal impurities in solvents can catalyze oxidation.

-

Light Protection: Protect your reaction vessel from light by wrapping it in aluminum foil or using amber glassware.

-

Temperature Control: If your reaction conditions permit, running the reaction at a lower temperature may help to slow down the rate of degradation.

-

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for assessing the stability of this compound in your laboratory.

Protocol 1: Forced Degradation Study to Identify Potential Degradation Products

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a degradation profile.[9][10]

1. Materials and Reagents:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% solution

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

UV-Vis spectrophotometer or a photostability chamber

-

HPLC or GC-MS system

2. Procedure:

-

Acid Hydrolysis:

-

Dissolve a known concentration of this compound in 0.1 M HCl.

-

Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Take samples at regular intervals, neutralize them, and analyze by HPLC or GC-MS.

-

-

Base Hydrolysis:

-

Dissolve a known concentration of this compound in 0.1 M NaOH.

-

Follow the same heating and sampling procedure as for acid hydrolysis.

-

-

Oxidative Degradation:

-

Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Add 3% H₂O₂ and stir at room temperature.

-

Monitor the reaction by taking samples at regular intervals for analysis.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in a controlled temperature oven (e.g., 80 °C).

-

Analyze the sample at set time points to assess for degradation.

-

-

Photodegradation:

-

Dissolve a known concentration of this compound in a suitable solvent.

-

Expose the solution to a controlled light source (e.g., a combination of UV and visible light as per ICH Q1B guidelines).

-

Keep a control sample in the dark at the same temperature.

-

Analyze both the exposed and control samples at regular intervals.

-

3. Data Analysis:

-

Compare the chromatograms of the stressed samples with a reference standard of this compound.

-

Identify and quantify the parent compound and any new peaks that represent degradation products.

-

Use mass spectrometry data to propose structures for the major degradation products.

Protocol 2: Routine Purity Assessment by GC-MS

This protocol outlines a general method for the routine analysis of this compound purity.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution.

2. GC-MS Conditions (Example):

-

Column: A non-polar or medium-polarity column (e.g., HP-5ms or equivalent).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

3. Data Analysis:

-

Identify the peak for this compound based on its retention time and mass spectrum.

-

Calculate the purity of the sample by determining the peak area percentage of the main component relative to the total peak area.

IV. Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound based on the chemistry of substituted anilines.

Caption: Potential degradation pathways of this compound.

Caption: Recommended workflow for ensuring the stability of this compound.

V. References

-

Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

-

Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). Publisso. Retrieved February 3, 2026, from [Link]

-

Aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems and microbial community analysis. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

-

Kinetic Study of Hydrolysis of Di-3-Chloro-2-Methylaniline P | 12697. (n.d.). TSI Journals. Retrieved February 3, 2026, from [Link]

-

Photoredox Nucleophilic (Radio)fluorination of Alkoxyamines. (n.d.). Journal of the American Chemical Society. Retrieved February 3, 2026, from [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods. (2023). PMC - NIH. Retrieved February 3, 2026, from [Link]

-

2,6-Difluoro-3-methylaniline | C7H7F2N | CID 15017536. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

-

Aniline degradation by electrocatalytic oxidation. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. (2022). PMC - NIH. Retrieved February 3, 2026, from [Link]

-

Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. (2020). PubMed. Retrieved February 3, 2026, from [Link]

-

Photochemistry of Aliphatic and Aromatic Amines. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. (2024). MDPI. Retrieved February 3, 2026, from [Link]

-

(PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Combination of oxidative and reductive effects of phenolic compounds on the degradation of aniline disinfection by-products by free radicals | Request PDF. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Kinetic Study of Hydrolysis of Di-3-Chloro-2-Methylaniline P | 12697. (n.d.). TSI Journals. Retrieved February 3, 2026, from [Link]

-

Kinetics and mechanism of hydrolysis of PF6 − accelerated by H+ or Al3+ in aqueous solution. (n.d.). Retrieved February 3, 2026, from [Link]

-

amines, aromatic 2002 | niosh. (n.d.). CDC. Retrieved February 3, 2026, from [Link]

-

Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. (n.d.). Retrieved February 3, 2026, from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 3, 2026, from [Link]

-

(PDF) Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent. Retrieved February 3, 2026, from [Link]

-

The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals. Retrieved February 3, 2026, from [Link]

-

Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change. (n.d.). RSC Publishing. Retrieved February 3, 2026, from [Link]

-

FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. (n.d.). IRJET. Retrieved February 3, 2026, from [Link]

-

Analysis of six aromatic amines stability in workplace measurement. (n.d.). FAO AGRIS. Retrieved February 3, 2026, from [Link]

Sources

- 1. series.publisso.de [series.publisso.de]

- 2. agilent.com [agilent.com]

- 3. Analysis of six aromatic amines stability in workplace measurement [agris.fao.org]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. tsijournals.com [tsijournals.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. irjet.net [irjet.net]

Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions of 3,6-Difluoro-2-methylaniline

Introduction: Welcome to the technical support center for optimizing coupling reactions involving 3,6-Difluoro-2-methylaniline. This substrate presents a unique set of challenges due to its electronic and steric properties: the strong electron-withdrawing nature of the two fluorine atoms can decrease the nucleophilicity of the aniline, while the ortho-methyl group introduces significant steric hindrance.[1][2][3] This guide is designed for researchers, chemists, and process development professionals to navigate these challenges, providing in-depth, field-tested insights in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the optimization of coupling reactions with this compound.

Q1: My reaction shows low or no conversion. What are the primary factors to investigate?

Answer: Low or no conversion is a frequent issue, often stemming from several interrelated factors. A systematic approach is crucial.

Causality: The active catalytic species, typically Pd(0), must be efficiently generated and maintained throughout the reaction.[4] The substrate, this compound, is sterically hindered and electronically deactivated, making the key steps of the catalytic cycle—oxidative addition and reductive elimination—kinetically challenging.[5][6]

Troubleshooting Workflow:

-

Verify Catalyst Activity: The first step is to confirm the integrity of your catalyst and ligand.

-

Catalyst Source: Are you using a reliable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)? Well-defined Pd(II) pre-catalysts are often designed for rapid reduction to the active Pd(0) state but can be sensitive.[4]

-

Ligand Integrity: Phosphine-based ligands, especially electron-rich, bulky phosphines critical for these couplings, can be prone to oxidation.[4][7] Ensure they have been stored under an inert atmosphere.

-

Inert Atmosphere: Inadequate degassing or a poor inert atmosphere allows oxygen to enter, which can oxidize the Pd(0) catalyst and/or the phosphine ligand, leading to deactivation.[7][8] Ensure all solvents are rigorously degassed and the reaction is run under a positive pressure of nitrogen or argon.

-

-

Assess Catalyst Loading: If catalyst integrity is confirmed, the loading may be insufficient for this challenging substrate.

-

Incremental Increase: Systematically increase the catalyst loading. Start from your initial condition (e.g., 1 mol %) and increase to 2 mol %, then 4 mol %. Monitor the reaction progress at each stage. Note that simply increasing the catalyst amount indefinitely may not improve the yield and can be cost-prohibitive.[9]

-

Ligand:Metal Ratio: For many reactions, a ligand-to-palladium ratio of 1:1 to 2:1 is optimal.[10] An incorrect ratio can lead to the formation of inactive or less active palladium species.

-

-

Re-evaluate Reaction Parameters:

-

Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy for oxidative addition and reductive elimination.[6] If your reaction is at 80 °C, consider increasing to 100 °C or 110 °C, solvent permitting.

-

Base and Solvent: The choice and solubility of the base are critical.[11] For C-N couplings, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common. If the base is a solid (e.g., K₃PO₄, Cs₂CO₃), ensure vigorous stirring to maximize surface area contact, as poor mixing can stall the reaction.[7][8] The solvent must fully dissolve the reactants; insolubility is a common, often underestimated, reason for reaction failure.[12]

-

Q2: The reaction starts well but stalls before completion. What is causing this catalyst deactivation?

Answer: Reaction stalling is a classic sign of catalyst deactivation. For a substrate like this compound, several deactivation pathways are possible.

Causality: Catalyst deactivation occurs when the active Pd(0) species is converted into an inactive or off-cycle state. This can be due to substrate/product inhibition, ligand degradation, or the formation of stable palladium aggregates (palladium black).[7][13]

Troubleshooting & Mitigation Diagram:

The following diagram outlines a decision-making process for diagnosing and addressing catalyst deactivation.

Caption: Troubleshooting workflow for catalyst deactivation.

Detailed Explanation:

-

Palladium Agglomeration: The formation of palladium black indicates that the Pd(0) intermediates are not sufficiently stabilized by the ligand and are aggregating into an inactive bulk metal.[7]

-

Solution: Employing ligands with greater steric bulk (like Buchwald's biarylphosphine ligands or sterically hindered N-heterocyclic carbenes) can create a protective coordination sphere around the palladium center, preventing agglomeration.[13][14] Increasing the ligand-to-palladium ratio can also help maintain the desired L-Pd(0) complex in solution.

-

-

Ligand Degradation: Some phosphine ligands can undergo P-C bond cleavage or other degradation pathways at high temperatures.[7]

-

Solution: If you suspect ligand degradation, consider switching to a more thermally stable ligand scaffold. Also, ensure the reaction is not being heated for an unnecessarily long time.

-

-

Substrate/Product Inhibition: The product molecule or even the starting aniline itself can sometimes coordinate too strongly to the palladium center, inhibiting catalyst turnover.[15]

-

Solution: This is a more complex issue that often requires a fundamental change in the catalytic system. Screening different ligand classes is the most effective approach. A ligand must strike the right balance: binding strongly enough to stabilize the catalyst but not so strongly that it prevents substrate coordination.[15]

-

Q3: I'm observing significant homocoupling of my coupling partner. How can I improve selectivity?

Answer: Homocoupling, particularly of organoboron reagents in Suzuki couplings, is a common side reaction that consumes starting material and complicates purification.

Causality: Homocoupling is typically caused by the presence of oxygen, which can promote the unwanted side reaction.[8] It can also be favored by certain catalyst/ligand combinations or if the transmetalation step of the main catalytic cycle is slow relative to the homocoupling pathway.

Mitigation Strategies:

-

Rigorous Degassing: This is the most critical factor. Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with argon for at least 30 minutes. The reaction vessel should be purged of air by evacuating and backfilling with an inert gas several times.[8]

-

Optimize Base: The choice and amount of base can influence homocoupling. Using the minimum effective amount of base can sometimes suppress this side reaction. For Suzuki couplings, weaker bases like carbonates or phosphates may be preferable if compatible with the reaction.[8]

-

Adjust Ligand and Catalyst Loading: Some ligands are more prone to promoting homocoupling than others. Screening different ligands can identify a system that favors the desired cross-coupling pathway. Sometimes, a lower catalyst loading can surprisingly lead to higher selectivity by disfavoring the bimolecular homocoupling pathway.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding experimental design for coupling reactions with this compound.

Q1: What is a good starting point for catalyst loading with this substrate?

Answer: For a challenging substrate like this compound, starting with a slightly higher catalyst loading than for simple substrates is advisable. Reaction optimization is an investment; starting too low can lead to false negatives and wasted time.[16][17]

The table below provides recommended starting points for common palladium-catalyzed cross-coupling reactions. These are intended as initial screening values and should be optimized for your specific coupling partner and desired process efficiency.

| Coupling Reaction Type | Palladium Precursor | Recommended Ligand Class | Starting Pd Loading (mol %) | Starting L:Pd Ratio | Key Considerations |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ | Bulky Biarylphosphine (e.g., XPhos, RuPhos) | 1.0 - 2.0 | 1.5:1 - 2.2:1 | The electron-deficient aniline requires a highly active catalyst. Strong bases are necessary.[12][18] |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ or PdCl₂(L)₂ | Bulky Biarylphosphine or NHC (e.g., SPhos, IPr) | 0.5 - 1.5 | 1.1:1 - 2:1 | Steric hindrance is the main challenge.[1][19] A robust ligand is needed to facilitate reductive elimination.[3] |

| Heck Coupling | Pd(OAc)₂ | Phosphine (e.g., P(o-tol)₃) or NHC | 1.0 - 3.0 | 2:1 - 4:1 | Higher temperatures are often required. Solvent choice is critical for reaction efficiency.[20] |

Note: NHC = N-Heterocyclic Carbene. The optimal ligand must be determined empirically.

Q2: How do the electronic and steric properties of this compound specifically impact the catalytic cycle?

Answer: The substrate's structure directly influences the key steps of the palladium-catalyzed cross-coupling cycle. Understanding these effects is crucial for rational catalyst selection.

Catalytic Cycle and Substrate Effects:

Caption: Impact of substrate properties on the catalytic cycle.

-

Electronic Effects (Fluoro Groups): The two fluorine atoms are strongly electron-withdrawing. In a Buchwald-Hartwig amination where the aniline acts as the nucleophile, this effect reduces the electron density on the nitrogen atom. This decreased nucleophilicity can slow down the transmetalation step (or the equivalent step where the amido ligand is formed on the palladium center), which can become rate-limiting.[21]

-